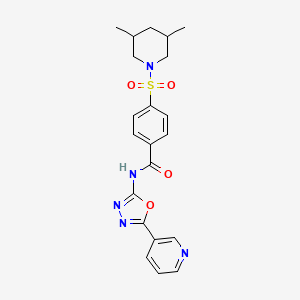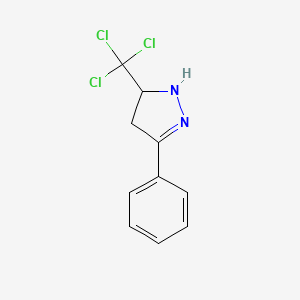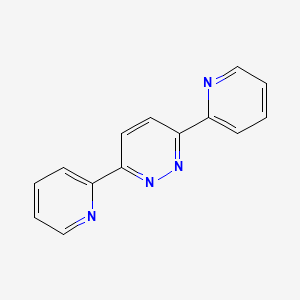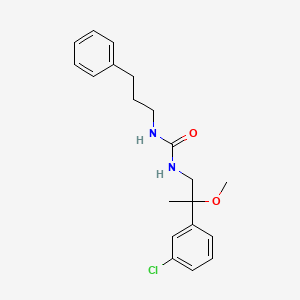
N-(4-clorofenil)-6-metoxi-3-(4-metilbencenosulfonil)quinolin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields. In the context of N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale production . Similarly, the synthesis of various 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives was accomplished through cyclization and etheration, with yields ranging from 53.8% to 87.4% . These methods provide insights into the potential synthetic routes that could be adapted for the target compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with other molecules. The crystal structure of a novel quinoline derivative was determined using X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . This approach could be applied to N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine to gain a comprehensive understanding of its molecular structure, which would be essential for predicting its reactivity and potential applications.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are important for their functionalization and application. For example, the synthesis of methoxylated tetrahydroisoquinolinium derivatives involved the evaluation of their affinity for apamin-sensitive binding sites, indicating that the methoxy groups and the size of substituents significantly influence their binding affinity . Additionally, the synthesis of a quinoline proton sponge demonstrated that nucleophilic substitution reactions could be used to modify the methoxy groups . These studies suggest that N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine could also be subjected to similar reactions to modify its structure and enhance its properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure and substituents. Theoretical calculations, such as DFT, can predict various properties, including hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which correlate well with experimental data . These properties are indicative of the stability and reactivity of the molecule, which can be further analyzed using natural bond orbital analysis to understand hyperconjugative interactions and charge delocalization . Such analyses would be valuable for N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine to predict its behavior in different environments and its potential as a candidate for further development in pharmaceutical or material science applications.
Aplicaciones Científicas De Investigación
Síntesis de Quinolinil-Pirazoles
Los derivados de quinolina, incluido el compuesto en cuestión, se han utilizado en la síntesis de quinolinil-pirazoles. Estos nuevos heterociclos son diseñados y sintetizados por químicos a través de nuevas estrategias a la par con los métodos reportados. Las moléculas sintetizadas fueron examinadas por su eficacia contra los fármacos típicos en el mercado .
Aplicaciones Farmacológicas
Los derivados de quinolina se han estudiado por su versatilidad en muchos campos significativos, particularmente en farmacología. Tienen interacciones distintivas con las células, lo que los hace valiosos en el desarrollo de nuevos medicamentos .
Síntesis de Moléculas Antidepresivas
El compuesto tiene posibles aplicaciones en la síntesis de moléculas antidepresivas. Los motivos estructurales clave incluidos en los medicamentos antidepresivos se pueden sintetizar de diversas maneras efectivas utilizando pasos catalizados por metales .
Tratamiento del Cáncer
Los derivados de quinolina, incluido el compuesto en cuestión, han mostrado potencial en el tratamiento del cáncer. Se ha descubierto que algunos derivados son más potentes que los medicamentos de referencia para inhibir el crecimiento de las células cancerosas .
Desarrollo de Medicamentos Menos Tóxicos
El compuesto podría utilizarse en el desarrollo de medicamentos menos tóxicos y más potentes para diversas amenazas a la salud. Esto es particularmente importante en el campo de los antidepresivos, donde existe la necesidad de medicamentos con una aparición rápida, pocos efectos secundarios y una función cognitiva mejorada .
Desarrollo de Antidepresivos Multidiana
El compuesto podría utilizarse en el desarrollo de nuevos antidepresivos de doble o múltiples dianas. Esta es un área significativa de estudio en la disciplina, ya que podría conducir al desarrollo de tratamientos más efectivos para la depresión .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLPNJHJKQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)


![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)




![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)